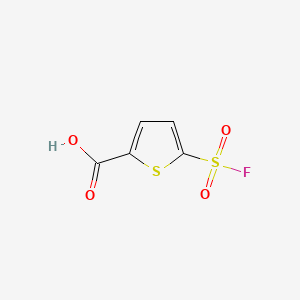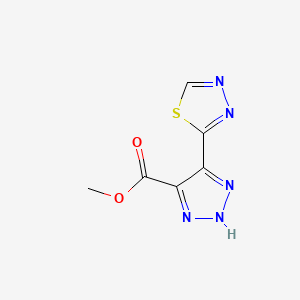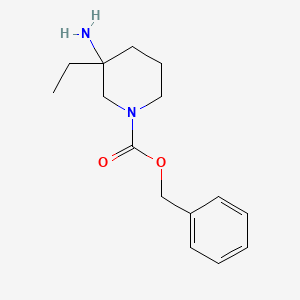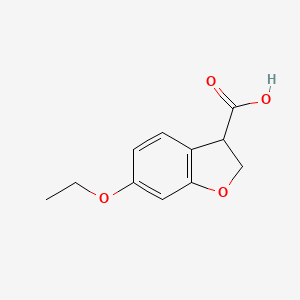![molecular formula C12H21NO3 B6604870 tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate CAS No. 2010099-83-7](/img/structure/B6604870.png)
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate, also known as tert-butyl cyclopropylcarbamate, is an organocarbamate compound derived from cyclopropylmethyl carbamate and tert-butyl alcohol. It is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 159°C. It is soluble in water and has a wide range of uses in the scientific community.
Scientific Research Applications
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has a wide range of applications in the scientific community. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of peptides, and as a catalyst in the hydrolysis of amides.
Mechanism of Action
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is an organocarbamate compound, which means it contains both an organic group and a carbamate group. The organic group is tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate and the carbamate group is cyclopropylmethyl. The carbamate group is responsible for the compound’s reactivity, as it can act as a nucleophile in organic reactions.
Biochemical and Physiological Effects
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some effects on the body. In animal studies, it has been shown to reduce inflammation and to have antibacterial and antifungal properties. It has also been shown to have some effect on the metabolism, as it has been shown to increase the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in water and can be used in a wide range of reactions. However, its reactivity can be unpredictable, and it can react with other compounds in the reaction mixture.
Future Directions
Given the wide range of applications of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate N-[(1-propanoylcyclopropyl)methyl]carbamate, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, its potential use as a drug, and its potential use in the synthesis of novel organic compounds. Additionally, further research could be conducted on its reactivity, as well as its potential use as a catalyst in the synthesis of polymers. Other potential directions include its use in the synthesis of peptides and its potential use as a ligand in coordination chemistry.
Synthesis Methods
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate can be synthesized from cyclopropylmethyl carbamate and tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate alcohol. The reaction takes place in a solvent such as acetonitrile or dimethylsulfoxide, and is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide. The reaction is exothermic and is typically conducted at room temperature.
properties
IUPAC Name |
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKJUUAQSDSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)




![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)